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molecular formula C20H24INO2Si B8285730 7-Iodo-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone

7-Iodo-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone

Cat. No. B8285730
M. Wt: 465.4 g/mol
InChI Key: ZKELLGARVJHJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 140, 7-amino-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone (115 mg, 0.324 mmol) was dissolved in acetonitrile (8.0 mL), and the solution was treated with potassium iodide (73.8 mg, 0.441 mmol), copper iodide (84.8 mg, 0.441 mmol), iodine (113 mg, 0.441 mmol) and tert-butyl nitrate (0.071 mL, 0.551 mmol), followed by purification by flash column chromatography (chloroform) to obtain 7-iodo-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone (78.6 mg, yield 52%).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
73.8 mg
Type
reactant
Reaction Step Two
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
0.071 mL
Type
reactant
Reaction Step Two
Quantity
84.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH:13]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[I-:26].[K+].II.[N+]([O-])(OC(C)(C)C)=O>C(#N)C.[Cu](I)I>[I:26][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH:13]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
73.8 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
113 mg
Type
reactant
Smiles
II
Name
Quantity
0.071 mL
Type
reactant
Smiles
[N+](=O)(OC(C)(C)C)[O-]
Name
Quantity
84.8 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by flash column chromatography (chloroform)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C2CNC(C12)=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78.6 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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